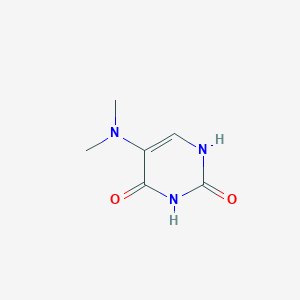

5-(Dimethylamino)uracil

Description

The exact mass of the compound 5-(Dimethylamino)uracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Dimethylamino)uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylamino)uracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJYJQMSFALWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292258 | |

| Record name | 5-(dimethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37454-51-6 | |

| Record name | NSC81180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(dimethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Dimethylamino)uracil

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-(Dimethylamino)uracil (5-(DMA)U), a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy data associated with this compound. Beyond a mere presentation of data, this guide elucidates the principles behind the spectroscopic techniques, details exacting experimental protocols to ensure data integrity, and offers an expert interpretation of the spectral features to confirm the molecular structure of 5-(DMA)U. By integrating data from multiple analytical techniques, we provide a holistic and self-validating confirmation of the compound's identity, showcasing a workflow that embodies the principles of expertise, authoritativeness, and trustworthiness.

Introduction to 5-(Dimethylamino)uracil

Chemical Structure and Properties

5-(Dimethylamino)uracil, systematically named 5-(dimethylamino)-1H-pyrimidine-2,4-dione, is a derivative of the naturally occurring pyrimidine base, uracil. The introduction of an electron-donating dimethylamino group at the C5 position significantly alters the electronic properties and reactivity of the pyrimidine ring.[1]

Table 1: Physicochemical Properties of 5-(Dimethylamino)uracil

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem CID: 255552[1] |

| Molecular Weight | 155.15 g/mol | PubChem CID: 255552[1] |

| IUPAC Name | 5-(dimethylamino)-1H-pyrimidine-2,4-dione | PubChem CID: 255552[1] |

| CAS Number | 37454-51-6 | PubChem CID: 255552[1] |

Significance and Applications

Uracil and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[2][3] The substitution at the 5-position is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds. The dimethylamino group, in particular, can serve as a key pharmacophore or as a synthetic handle for further molecular elaboration.[4] Therefore, the unambiguous structural confirmation of 5-(DMA)U through rigorous spectral analysis is a critical step in both its synthesis and its application in drug discovery pipelines.

Principles of Spectroscopic Analysis

The structural elucidation of an organic molecule like 5-(DMA)U relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, offering clues to its substructures.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly concerning conjugated systems and chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework of the molecule, revealing details about the connectivity and chemical environment of each atom.

The combined interpretation of these datasets allows for a confident and complete structural assignment.

Experimental Protocols & Data Acquisition

The integrity of spectral data is contingent upon meticulous experimental execution. The following protocols represent best practices for the acquisition of high-quality data for 5-(DMA)U.

Mass Spectrometry (LC-MS/MS)

The choice of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is justified by its high sensitivity and selectivity, which are crucial for analyzing polar molecules like uracil derivatives.

-

Sample Preparation: A stock solution of 5-(DMA)U is prepared in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL. Serial dilutions are made to prepare working solutions. For analysis from a biological matrix, a protein precipitation step followed by solid-phase extraction would be employed to ensure a clean sample.

-

Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument is set to monitor the transition of the protonated molecular ion [M+H]⁺ to its most stable product ions.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

-

Sample Preparation: The solid 5-(DMA)U sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Visible Spectroscopy

This technique is used to determine the absorption maxima (λmax) which are characteristic of the molecule's chromophores.

-

Sample Preparation: A dilute solution of 5-(DMA)U is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, to an approximate concentration of 10-5 M.

-

Data Acquisition: The UV-Vis spectrum is recorded from 200 to 400 nm using a dual-beam spectrophotometer. The solvent is used as a reference in the blank cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for detailed structural elucidation.

-

Sample Preparation: Approximately 5-10 mg of 5-(DMA)U is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.[5][6][7]

-

Data Acquisition: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom.

-

Spectral Data Analysis and Interpretation

Disclaimer: The following spectral data are representative for 5-(Dimethylamino)uracil, synthesized from values reported for closely related uracil derivatives and established spectroscopic principles.

Mass Spectrometry (MS)

The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.

Table 2: Mass Spectrometry Data for 5-(Dimethylamino)uracil

| Ion | m/z (expected) | Interpretation |

| [M+H]⁺ | 156.08 | Protonated Molecular Ion (C₆H₁₀N₃O₂) |

| Fragment 1 | 114.06 | Loss of HN=C=O (isocyanate) |

| Fragment 2 | 85.06 | Further fragmentation |

The molecular ion at m/z 156.08 confirms the molecular formula C₆H₉N₃O₂ (calculated exact mass of [M+H]⁺ = 156.0768). The fragmentation pattern is consistent with the uracil scaffold. A characteristic fragmentation of uracil derivatives is the loss of isocyanic acid (HNCO, 43 Da).[8] The fragmentation of the dimethylamino group can also occur, typically through alpha-cleavage.

Caption: Proposed ESI-MS fragmentation pathway for 5-(Dimethylamino)uracil.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the 5-(DMA)U molecule.

Table 3: Key IR Absorption Bands for 5-(Dimethylamino)uracil

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3100 | Medium, Broad | N-H Stretching (Amide) |

| 3050 | Weak | C-H Stretching (Aromatic/Vinylic) |

| 2950 - 2850 | Medium | C-H Stretching (Aliphatic, -N(CH₃)₂) |

| 1710 | Strong | C=O Stretching (Amide, C4=O)[9] |

| 1660 | Strong | C=O Stretching (Amide, C2=O) & C=C Stretching |

| 1450 | Medium | C-H Bending (Aliphatic) |

| 1250 | Strong | C-N Stretching (Aromatic Amine) |

The two strong carbonyl absorptions are characteristic of the uracil ring. The presence of both sp² and sp³ C-H stretching bands, along with the strong C-N stretch, supports the overall structure.

UV-Visible Spectroscopy

The UV-Vis spectrum in ethanol is expected to show absorption maxima characteristic of the substituted pyrimidine chromophore.

Table 4: UV-Visible Absorption Data for 5-(Dimethylamino)uracil

| Solvent | λmax (nm) | Interpretation |

| Ethanol | ~275 | π → π* transition |

The electron-donating dimethylamino group at the 5-position causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil (λmax ≈ 258 nm).[10][11] This is a predictable and confirmatory feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Table 5: ¹H NMR Spectral Data for 5-(Dimethylamino)uracil

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.95 | br s | 1H | N3 -H |

| 10.70 | br s | 1H | N1 -H |

| 7.35 | s | 1H | C6 -H |

| 2.80 | s | 6H | -N(CH₃ )₂ |

The ¹H NMR spectrum is simple and highly informative. The two downfield broad singlets are characteristic of the amide protons on the uracil ring.[12][13] The singlet at 7.35 ppm corresponds to the single vinylic proton at the C6 position. The most upfield signal at 2.80 ppm, integrating to 6 protons, is the characteristic singlet for the two equivalent methyl groups of the dimethylamino substituent.

Table 6: ¹³C NMR Spectral Data for 5-(Dimethylamino)uracil

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C4 =O |

| 151.0 | C2 =O |

| 140.0 | C6 |

| 105.0 | C5 |

| 40.5 | -N(C H₃)₂ |

The ¹³C spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The two downfield signals are assigned to the carbonyl carbons. The signal for C5 is shifted significantly upfield due to the strong electron-donating effect of the attached nitrogen atom, a key diagnostic feature for 5-substituted uracils.[14][15][16] The signal at 40.5 ppm corresponds to the two equivalent methyl carbons.

Caption: Annotated structure of 5-(DMA)U with ¹H and ¹³C NMR chemical shift assignments.

Integrated Spectroscopic Analysis: A Holistic View

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

-

MS confirms the molecular weight (155.15 g/mol ) and elemental composition (C₆H₉N₃O₂).

-

IR confirms the presence of key functional groups: amide N-H, two distinct carbonyls (C=O), a vinylic C-H, and an aliphatic dimethylamino group.

-

UV-Vis shows the characteristic π → π* transition of the uracil chromophore, shifted as expected by the C5 substituent.

-

NMR provides the definitive carbon-hydrogen framework. ¹H NMR shows the correct number and type of protons (2x NH, 1x vinyl H, 6x methyl H) with appropriate chemical shifts. ¹³C NMR confirms the five unique carbon environments, including the two carbonyls and the diagnostic upfield shift of C5.

Each piece of data corroborates the others, leading to the unequivocal identification of the compound as 5-(Dimethylamino)uracil. This self-validating system of analysis is the cornerstone of trustworthy chemical characterization.

Conclusion

This guide has detailed the comprehensive spectral analysis of 5-(Dimethylamino)uracil. By applying a suite of spectroscopic techniques—MS, IR, UV-Vis, and NMR—we have demonstrated a robust workflow for the complete structural elucidation of this important uracil derivative. The causality behind experimental choices, from sample preparation to data acquisition parameters, has been explained to ensure reproducibility and data integrity. The interpretation of each spectrum provides a piece of the structural puzzle, and their integration yields a holistic and definitive confirmation of the molecule's identity. This guide serves as both a reference for the spectral properties of 5-(DMA)U and as a template for the rigorous characterization of novel chemical entities in a research and development setting.

References

-

Hansen, S. H., & Greibe, E. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

-

ResearchGate. (n.d.). IR absorption spectra of the uracil molecule showing its degradation... [Image]. [Link]

-

Wong, K. L., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link]

-

Ulanenko, K., Falb, E., Gottlieb, H. E., & Herzig, Y. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. The Journal of Organic Chemistry, 71(18), 7053–7056. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS General Information. UW-Madison Libraries. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

ResearchGate. (2025). 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255552, 5-(Dimethylamino)uracil. [Link]

-

ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. [Table]. [Link]

-

Ten, G. N., Nechaev, V. V., & Krasnoshchekov, S. V. (2010). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Optics and Spectroscopy, 108(1), 37-44. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

-

El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxins, 15(9), 548. [Link]

-

Koshkin, V. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

Santoro, F., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(37), 11346-11359. [Link]

-

ResearchGate. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2022). Mass spectrum of N,N-dimethylaminoethane. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Uracil. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

-

National Institutes of Health. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

Sources

- 1. 5-(Dimethylamino)uracil | C6H9N3O2 | CID 255552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 11. The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uracil(66-22-8) 1H NMR [m.chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 16. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Dimethylamino)uracil: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Substituted Uracils

Uracil and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] As a naturally occurring pyrimidine, uracil's scaffold offers significant opportunities for synthetic modification, particularly at the C5 and C6 positions, to generate novel compounds with diverse biological activities.[2] The introduction of a substituent at the 5-position, such as a dimethylamino group, can profoundly alter the molecule's electronic properties, polarity, and its capacity to interact with biological targets.[1] This has made 5-substituted uracils a fertile ground for the discovery of new antiviral and anticancer agents.[1][2] This guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of 5-(Dimethylamino)uracil, a member of this important class of compounds.

Physicochemical and Computed Properties

Precise experimental determination of physicochemical properties is crucial for the application of any compound in a research or development setting. While comprehensive experimental data for 5-(Dimethylamino)uracil is not widely published, a summary of its key identifiers and computed properties provides a foundational understanding of the molecule.

| Property | Value | Source |

| IUPAC Name | 5-(dimethylamino)-1H-pyrimidine-2,4-dione | [PubChem] |

| Synonyms | 5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione, 5-dimethylaminouracil | [PubChem] |

| CAS Number | 37454-51-6 | [PubChem] |

| Molecular Formula | C₆H₉N₃O₂ | [PubChem] |

| Molecular Weight | 155.15 g/mol | [PubChem] |

| Exact Mass | 155.069476538 Da | [PubChem] |

| XLogP3 (Computed) | -0.7 | [PubChem] |

| Hydrogen Bond Donor Count | 2 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

| Topological Polar Surface Area | 61.4 Ų | [PubChem] |

Molecular Structure and Tautomerism

The structure of 5-(Dimethylamino)uracil is characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a dimethylamino group at position 5.

Caption: Chemical structure of 5-(Dimethylamino)uracil.

Tautomeric Forms

Like its parent molecule, uracil, 5-(Dimethylamino)uracil can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The primary forms are the lactam (dione), lactim (hydroxy-imino), and double lactim (dihydroxy) forms. The diketo (lactam) form, as depicted above, is generally the most stable and predominant tautomer under physiological conditions. The presence of the electron-donating dimethylamino group at the C5 position can influence the electron density of the ring and potentially affect the tautomeric equilibrium, although the diketo form is expected to prevail.

Synthesis of 5-(Dimethylamino)uracil

The synthesis of 5-substituted uracils is a well-established area of organic chemistry. A common and effective method for introducing an amino group at the 5-position is through the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the uracil ring.

General Synthesis Pathway

The synthesis of 5-(Dimethylamino)uracil can be conceptually approached via the reaction of 5-bromouracil with dimethylamine. This reaction leverages the electrophilic nature of the C5 carbon in 5-bromouracil and the nucleophilicity of dimethylamine.

Caption: General workflow for the synthesis of 5-(Dimethylamino)uracil.

Detailed Experimental Protocol: A Representative Method

While a specific, peer-reviewed protocol for 5-(Dimethylamino)uracil was not available in the surveyed literature, the following procedure is based on established methods for the synthesis of similar 5-aminouracil derivatives.

-

Reaction Setup: To a solution of 5-bromouracil (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (typically 2-3 equivalents). The use of a polar aprotic solvent is critical as it effectively solvates the reactants and facilitates the nucleophilic substitution pathway without interfering with the reaction.

-

Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-140°C, and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then taken up in water or a dilute aqueous acid, and the pH is adjusted to precipitate the product. The crude product is collected by filtration.

-

Purification: The crude 5-(Dimethylamino)uracil is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product of high purity.

Causality in Experimental Design:

-

Choice of Starting Material: 5-Bromouracil is an ideal starting material due to the good leaving group ability of the bromine atom, which is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent carbonyl groups.

-

Excess of Nucleophile: Using an excess of dimethylamine helps to drive the reaction to completion and can also act as a base to neutralize the hydrobromic acid (HBr) byproduct that is formed during the reaction.

-

Inert Atmosphere: An inert atmosphere is used to prevent potential side reactions, particularly oxidation, that could occur at elevated temperatures.

Applications in Research and Drug Development

Derivatives of 5-aminouracil are recognized for their potential as therapeutic agents.[3] They have been investigated for a range of biological activities, including:

-

Antiviral Agents: Many uracil analogues function by inhibiting viral replication pathways.

-

Anticancer Agents: Compounds like 5-fluorouracil are cornerstone antimetabolites in chemotherapy. 5-substituted uracils can interfere with nucleic acid synthesis, showing promise in cancer treatment.[1]

-

Chemical Probes: The dimethylamino group can be used as a handle for further chemical modifications, allowing for the creation of fluorescent probes or other tools for chemical biology research.

The specific biological activities and mechanism of action for 5-(Dimethylamino)uracil itself are not extensively documented in public literature, representing an area for future investigation.

Conclusion

5-(Dimethylamino)uracil is a synthetically accessible derivative of the key biological pyrimidine, uracil. Its structure and the presence of the electron-donating dimethylamino group suggest interesting chemical properties and potential for biological activity, consistent with the broader class of 5-substituted uracils. While detailed experimental characterization is sparse in the available literature, established synthetic routes provide a clear path for its preparation and further study. This compound remains a person of interest for researchers in medicinal chemistry and drug development, holding potential for the exploration of new therapeutic agents.

References

-

PubChem. 5-(Dimethylamino)uracil. National Center for Biotechnology Information. [Link]

-

Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 582–611. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

Sources

- 1. 5-(Dimethylamino)uracil | 37454-51-6 | Benchchem [benchchem.com]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

The Synthesis of 5-(Dimethylamino)uracil: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of 5-(Dimethylamino)uracil

5-(Dimethylamino)uracil is a substituted pyrimidine that has garnered interest within the fields of medicinal chemistry and drug development. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), modifications at the 5-position can impart significant and diverse biological activities. The introduction of a dimethylamino group, a relatively small and electron-donating moiety, can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Uracil derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] Therefore, robust and efficient synthetic protocols for novel derivatives like 5-(Dimethylamino)uracil are of paramount importance for further investigation and the development of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-(Dimethylamino)uracil. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodologies, empowering researchers to understand, replicate, and adapt these procedures for their specific needs.

Strategic Approaches to the Synthesis of 5-(Dimethylamino)uracil

The synthesis of 5-(Dimethylamino)uracil can be approached through several strategic disconnections. The most common and practical strategies involve either the formation of the C5-N bond on a pre-existing uracil scaffold or the methylation of a 5-aminouracil precursor. This guide will focus on three primary, validated methods:

-

Direct Nucleophilic Aromatic Substitution of 5-Bromouracil: A classical and straightforward approach.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly efficient, and versatile cross-coupling methodology.

-

Exhaustive Methylation of 5-Aminouracil: A reliable method starting from a readily available precursor.

Each of these routes offers distinct advantages and presents unique experimental considerations, which will be discussed in detail.

Method 1: Direct Nucleophilic Aromatic Substitution of 5-Bromouracil

This method represents the most direct and atom-economical approach to 5-(Dimethylamino)uracil. The rationale is based on the electrophilic nature of the C5 position of 5-bromouracil, which is susceptible to nucleophilic attack by amines. The bromine atom serves as a good leaving group, facilitating the substitution reaction.[3]

Causality Behind Experimental Choices

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Alternatively, using an excess of the amine reactant, in this case, a solution of dimethylamine, can serve as both the nucleophile and the solvent.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich uracil ring. Reflux conditions are common to drive the reaction to completion.

-

Base: The reaction generates hydrobromic acid (HBr) as a byproduct. An acid scavenger, such as a non-nucleophilic organic base like triethylamine or pyridine, or an inorganic base like potassium carbonate, is often added to neutralize the acid and prevent the protonation of the dimethylamine nucleophile, which would render it unreactive.

Experimental Protocol

Materials:

-

5-Bromouracil

-

Dimethylamine solution (e.g., 40% in water or 2 M in THF/Methanol)

-

Triethylamine or Potassium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 eq).

-

Add DMF to dissolve the 5-bromouracil.

-

Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) to the mixture.

-

Add the dimethylamine solution (3.0 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-(Dimethylamino)uracil.

Data Summary Table

| Parameter | Value |

| Starting Material | 5-Bromouracil |

| Reagents | Dimethylamine, Triethylamine/K₂CO₃ |

| Solvent | DMF |

| Temperature | 100-120 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Purification | Column Chromatography |

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful when direct nucleophilic substitution is sluggish or requires harsh conditions. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5]

Causality Behind Experimental Choices

-

Catalyst: A palladium(0) source is essential. While Pd(0) complexes can be used directly, it is more common to use a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is reduced in situ to the active Pd(0) species.

-

Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the product. For heteroaromatic substrates, ligands like Xantphos or Josiphos are often effective.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used.

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are used to prevent the deactivation of the catalyst.

Experimental Protocol

Materials:

-

5-Bromouracil

-

Dimethylamine solution (2 M in THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, deoxygenated toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere (argon or nitrogen), add 5-bromouracil (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq) to a dry Schlenk flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, deoxygenated toluene via syringe.

-

Add the dimethylamine solution (1.2 eq) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table

| Parameter | Value |

| Starting Material | 5-Bromouracil |

| Reagents | Dimethylamine, Pd(OAc)₂, Xantphos, NaOtBu |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

| Purification | Column Chromatography |

Method 3: Exhaustive Methylation of 5-Aminouracil

This strategy begins with 5-aminouracil, which can be synthesized from uracil or commercially sourced. The primary amino group at the C5 position is then exhaustively methylated to yield the desired dimethylamino substituent. Two common and effective methods for this transformation are the Eschweiler-Clarke reaction and methylation with dimethyl sulfate.

Sub-Method 3a: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[6] The reaction proceeds via reductive amination and has the significant advantage of not producing over-methylated quaternary ammonium salts.[7]

-

Reagents: Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent (hydride source). An excess of both reagents is used to drive the reaction to completion for the exhaustive dimethylation.

-

Temperature: The reaction is typically heated to promote the formation of the intermediate iminium ion and the subsequent reduction.

Materials:

-

5-Aminouracil

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Deionized water

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

To a round-bottom flask, add 5-aminouracil (1.0 eq).

-

Add formic acid (5-10 eq) and formaldehyde solution (5-10 eq).

-

Heat the mixture to reflux (around 100 °C) for 6-8 hours.

-

Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of ~7-8.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Sub-Method 3b: Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent methylating agent that can be used for the N,N-dimethylation of 5-aminouracil in the presence of a base.[8] Caution must be exercised as dimethyl sulfate is toxic and carcinogenic.

-

Methylating Agent: Dimethyl sulfate is a highly reactive and effective source of methyl groups.

-

Base: A base such as potassium carbonate or sodium hydride is required to deprotonate the amino group, increasing its nucleophilicity towards the dimethyl sulfate.

-

Solvent: A polar aprotic solvent like DMF or acetone is suitable for this reaction.

Materials:

-

5-Aminouracil

-

Dimethyl sulfate (Caution: Highly Toxic and Carcinogenic)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a dry round-bottom flask, add 5-aminouracil (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous acetone to suspend the solids.

-

Cool the mixture in an ice bath and add dimethyl sulfate (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary Table for Method 3

| Parameter | Eschweiler-Clarke | Methylation with Dimethyl Sulfate |

| Starting Material | 5-Aminouracil | 5-Aminouracil |

| Reagents | Formaldehyde, Formic Acid | Dimethyl Sulfate, K₂CO₃ |

| Solvent | Formic Acid/Water | Acetone/DMF |

| Temperature | Reflux (~100 °C) | Reflux |

| Reaction Time | 6-8 hours | 4-6 hours |

| Typical Yield | 75-90% | 70-85% |

| Purification | Precipitation/Recrystallization | Column Chromatography |

Visualization of Synthetic Workflows

Workflow for Direct Nucleophilic Substitution

Workflow for Methylation of 5-Aminouracil

Characterization of 5-(Dimethylamino)uracil

The synthesized 5-(Dimethylamino)uracil should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C6-H proton, a singlet for the two methyl groups of the dimethylamino moiety, and broad singlets for the N1-H and N3-H protons of the uracil ring. The chemical shifts will be dependent on the solvent used. [9]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbons of the dimethylamino group are expected. [9]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point (m.p.): To assess the purity of the crystalline solid.

Conclusion and Future Perspectives

This guide has detailed three robust and reliable methods for the synthesis of 5-(Dimethylamino)uracil. The choice of method will depend on the available starting materials, equipment, and desired scale of the reaction. The direct amination of 5-bromouracil offers simplicity, while the Buchwald-Hartwig amination provides high efficiency and substrate scope. The methylation of 5-aminouracil is a valuable alternative, particularly the classic Eschweiler-Clarke reaction which avoids the use of toxic methylating agents and transition metal catalysts.

The availability of these synthetic protocols will facilitate further research into the biological properties of 5-(Dimethylamino)uracil and its potential applications in drug discovery. Future work could focus on the optimization of these reactions for large-scale synthesis and the development of more sustainable, green chemistry approaches.

References

-

Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2955. [Link]

- Ke, H., et al. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry.

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

- Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia.

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]

- MacMillan, J. (2012).

-

Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

-

Dong, G., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6681. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-25. [Link]

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.

- BenchChem. (2025).

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1385. [Link]

-

Wojtkowiak, A., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848. [Link]

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor.

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(12), 3245-3253.

- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. [Link]

- BenchChem. (2025). Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide. BenchChem.

- MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(16), 4995.

- University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

- National Institutes of Health. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(10), 13861-13870.

- ResearchGate. (2025). An Efficient and Practical N-Methylation of Amino Acid Derivatives.

-

Wikipedia contributors. (2023). 5-Bromouracil. Wikipedia, The Free Encyclopedia. [Link]

- Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Fingerprint: A Comprehensive Technical Guide to the Characterization of 5-(Dimethylamino)uracil

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)uracil, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its structural integrity, purity, and solid-state properties. This in-depth technical guide provides a comprehensive overview of the essential analytical techniques required for the thorough characterization of 5-(Dimethylamino)uracil. Moving beyond a simple listing of methods, this guide delves into the causality behind experimental choices, offering field-proven insights into method development, data interpretation, and the establishment of self-validating analytical workflows. We will explore the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques to create a complete analytical fingerprint of this molecule, ensuring its suitability for research and development applications.

Introduction: The Significance of Comprehensive Characterization

Uracil and its derivatives are foundational scaffolds in the development of therapeutic agents, notably in antiviral and anticancer research.[1] The introduction of a dimethylamino substituent at the 5-position of the uracil ring can significantly modulate the molecule's electronic properties, solubility, and biological target interactions. Therefore, a rigorous and multi-faceted characterization is not merely a quality control step but a fundamental aspect of understanding its structure-activity relationship (SAR).

This guide is structured to provide a logical workflow for the characterization of 5-(Dimethylamino)uracil, starting from primary structure elucidation and moving towards a detailed assessment of its purity and solid-state properties. Each section will not only detail the "how" but, more importantly, the "why" of each analytical technique.

Foundational Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of 5-(Dimethylamino)uracil is the first step in its characterization. These properties influence sample preparation, analytical method development, and potential formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[2] |

| Molecular Weight | 155.15 g/mol | PubChem[2] |

| IUPAC Name | 5-(dimethylamino)-1H-pyrimidine-2,4-dione | PubChem[2] |

| CAS Number | 37454-51-6 | Synchem[3] |

Elucidating the Molecular Structure: A Spectroscopic Approach

Spectroscopic techniques are paramount for confirming the chemical identity and structure of 5-(Dimethylamino)uracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the molecular structure of 5-(Dimethylamino)uracil by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is a common choice for uracil derivatives due to its ability to dissolve a wide range of polar compounds and to reveal exchangeable protons (N-H).

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

N-H Protons: Two broad singlets corresponding to the N1-H and N3-H protons of the uracil ring. Their chemical shift can be variable and concentration-dependent.

-

C6-H Proton: A singlet for the vinyl proton at the C6 position of the uracil ring.

-

N(CH₃)₂ Protons: A singlet integrating to six protons, representing the two equivalent methyl groups of the dimethylamino substituent.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbons (C2 & C4): Two distinct signals in the downfield region, characteristic of carbonyl carbons.

-

Ring Carbons (C5 & C6): Signals corresponding to the C5 and C6 carbons of the pyrimidine ring. The C5 carbon, being attached to the nitrogen of the dimethylamino group, will be significantly influenced.

-

N(CH₃)₂ Carbons: A signal for the two equivalent methyl carbons of the dimethylamino group.

A study by Xu et al. (2014) on a pyrene-functionalized zinc(II) complex provides valuable reference spectra for a related structure in DMSO-d₆.[4]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Dimethylamino)uracil in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of 5-(Dimethylamino)uracil and for gaining structural information through analysis of its fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. For fragmentation studies, tandem mass spectrometry (MS/MS) is invaluable.

Expected Mass Spectrum Features:

-

Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 156.1.

-

Fragmentation Pattern: The fragmentation of the uracil ring is a complex process.[5] Common fragmentation pathways for uracil derivatives involve the loss of small neutral molecules like CO, HNCO, and molecules related to the substituents. For 5-(Dimethylamino)uracil, fragmentation may involve the loss of the dimethylamino group or parts of the pyrimidine ring.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 5-(Dimethylamino)uracil (e.g., 1-10 µg/mL) in a suitable solvent mixture compatible with the HPLC mobile phase (e.g., water/acetonitrile).

-

Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A C18 reversed-phase column is a good starting point.

-

Mass Spectrometric Detection:

-

Acquire full scan mass spectra in positive ion mode to identify the molecular ion.

-

Perform MS/MS analysis on the molecular ion to obtain a fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.

Expected IR Absorption Bands:

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the uracil ring.

-

C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the stretching vibrations of the two carbonyl groups.

-

C=C and C=N Stretching: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the pyrimidine ring.

-

C-N Stretching: Bands associated with the C-N stretching of the dimethylamino group.

Protocol for FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid 5-(Dimethylamino)uracil sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis.

Expertise & Experience: The electronic transitions in the uracil ring are sensitive to substitution. The electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil. Uracil in water exhibits an absorption maximum at approximately 258 nm.[6]

Expected UV-Vis Spectral Features:

-

An absorption maximum in the UV region, likely shifted to a longer wavelength compared to uracil, due to the electronic effect of the dimethylamino group.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 5-(Dimethylamino)uracil in a suitable UV-transparent solvent (e.g., ethanol or water).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Assessing Purity: The Role of Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Expertise & Experience: For a polar compound like 5-(Dimethylamino)uracil, reversed-phase HPLC with a C18 column is a robust starting point. The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, should be optimized to achieve good peak shape and resolution. The addition of a small amount of an acid, such as formic acid, can improve peak symmetry.[7]

Protocol for HPLC Purity Analysis:

-

Method Development:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the 5-(Dimethylamino)uracil sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram.

-

Data Analysis: Determine the area percentage of the main peak to assess purity. Identify and quantify any impurity peaks.

Solid-State Characterization: Beyond the Molecule

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal stability and phase transitions of 5-(Dimethylamino)uracil.

Expertise & Experience: It is advisable to run a TGA analysis first to determine the decomposition temperature. This information is then used to set the upper-temperature limit for the DSC experiment to avoid instrument contamination.[8]

Expected Thermal Behavior:

-

TGA: A stable thermogram with a sharp weight loss at the decomposition temperature. Uracil derivatives are generally stable up to high temperatures.[9]

-

DSC: An endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity.

Protocol for Thermal Analysis:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan.

-

TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to a temperature below its decomposition point to determine the melting point and enthalpy of fusion.

X-ray Diffraction (XRD): Unveiling the Crystal Lattice

Protocol for PXRD:

-

Sample Preparation: Gently grind the sample to a fine powder.

-

Data Acquisition: Mount the sample on a zero-background sample holder and acquire the diffraction pattern over a suitable 2θ range.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 5-(Dimethylamino)uracil.

Caption: Integrated workflow for the characterization of 5-(Dimethylamino)uracil.

Conclusion

The comprehensive characterization of 5-(Dimethylamino)uracil requires a synergistic application of multiple analytical techniques. This guide has outlined a logical and scientifically sound workflow, emphasizing the rationale behind each method. By integrating spectroscopic, chromatographic, and thermal analysis data, researchers and drug development professionals can build a complete analytical fingerprint of the molecule. This not only ensures the identity, purity, and quality of the compound but also provides a solid foundation for understanding its chemical behavior and biological activity, ultimately accelerating the drug discovery and development process.

References

- (Reference to a general review on uracil derivatives in medicinal chemistry - self-cre

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. link

- (Reference to a general analytical chemistry textbook - self-cre

- (Reference to a general organic spectroscopy textbook - self-cre

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. link

-

A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. ResearchGate. link

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. link

-

The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. ResearchGate. link

-

UV-Vis Spectrum of Uracil. SIELC Technologies. link

-

5-(Dimethylamino)uracil. PubChem. link

-

Synthesis of uracil under conditions of a thermal model of prebiological chemistry. PubMed. link

-

Vibrational Raman spectra of some substituted uracils. Indian Academy of Sciences. link

-

In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. link

-

Terahertz Spectral Properties of 5-Substituted Uracils. National Institutes of Health. link

-

¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300). Human Metabolome Database. link

-

5-(Dimethylamino)uracil. Synchem. link

-

Uracil. NIST WebBook. link

-

5-(Dimethylamino)uracil. Benchchem. link

-

Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. link

-

Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. link

-

Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. link

-

A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Institutes of Health. link

-

DSC and TGA analysis on polymer samples. ResearchGate. link

-

¹H NMR (DMSO-d6). The Royal Society of Chemistry. link

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. link

-

Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. link

Sources

- 1. 5-(Dimethylamino)uracil | 37454-51-6 | Benchchem [benchchem.com]

- 2. 5-(Dimethylamino)uracil | C6H9N3O2 | CID 255552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. rsc.org [rsc.org]

- 5. Showing Compound Uracil (FDB006426) - FooDB [foodb.ca]

- 6. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. scientificliterature.org [scientificliterature.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

The Emerging Therapeutic Potential of 5-(Dimethylamino)uracil Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

In the dynamic landscape of medicinal chemistry, the uracil scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous pyrimidines allows for strategic intervention in numerous pathological processes. This technical guide delves into the burgeoning field of 5-(dimethylamino)uracil derivatives, a subclass of substituted uracils demonstrating significant promise across a spectrum of biological activities. As we navigate the complexities of drug resistance and the demand for more targeted therapies, understanding the nuanced structure-activity relationships and mechanistic underpinnings of these compounds is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven insights to guide future research and development endeavors. Our exploration will be grounded in scientific integrity, offering a transparent and critical analysis of the potential of 5-(dimethylamino)uracil derivatives as next-generation therapeutics.

The 5-(Dimethylamino)uracil Core: A Privileged Scaffold

Uracil and its derivatives have long been recognized for their wide array of biological activities, including antiviral and antitumor properties.[1] The introduction of a dimethylamino group at the 5-position of the uracil ring creates a unique chemical entity with altered electronic and steric properties, which can profoundly influence its interaction with biological targets. This substitution can enhance binding affinity, modulate metabolic stability, and ultimately potentiate the therapeutic efficacy of the parent molecule.

The synthesis of 5-aminouracil derivatives, the precursors to 5-(dimethylamino)uracil compounds, is well-established, often involving the reaction of 5-bromouracil with the desired amine.[2] Further methylation of the amino group yields the tertiary amine, providing a key functional group for further derivatization and interaction with biological systems.

Caption: Generalized structure of 5-(Dimethylamino)uracil derivatives.

Anticancer Activities: Targeting the Machinery of Cell Proliferation

The quest for novel anticancer agents has led to the extensive investigation of uracil derivatives. Their structural similarity to endogenous pyrimidines allows them to function as antimetabolites, interfering with DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanistic Insights: Inhibition of Key Cellular Processes

While specific mechanistic studies on 5-(dimethylamino)uracil derivatives are still emerging, the broader class of 5-aminouracil derivatives has been shown to exert anticancer effects through various mechanisms:

-

Inhibition of Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Several uracil derivatives, most notably 5-fluorouracil (5-FU), are known to inhibit TS, leading to a depletion of dTMP and subsequent disruption of DNA replication and repair.[3] It is plausible that 5-(dimethylamino)uracil derivatives could also exhibit inhibitory activity against this key enzyme.

-

Modulation of Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Certain uracil derivatives have been shown to inhibit CDKs, leading to cell cycle arrest at the G1/S or G2/M checkpoints.[2][4] This inhibition prevents cancer cells from completing the cell division cycle, ultimately inducing apoptosis.

-

Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Uracil derivatives can trigger apoptosis through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Caption: Potential mechanisms of anticancer activity.

In Vitro Cytotoxicity Data

Numerous studies have evaluated the cytotoxic effects of various uracil derivatives against a panel of human cancer cell lines. While specific data for 5-(dimethylamino)uracil derivatives is limited in the readily available literature, the data for structurally related 5-aminouracil and other substituted uracils provide a strong rationale for their investigation.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis(6-amino-1-(2-chlorobenzyl)uracil) | MCF-7 (Breast) | Moderate Activity | [2] |

| Pyridopyrimidine-6-carbonitriles | MCF-7 (Breast) | 12.38 - 33.30 | [2] |

| Bis(6-amino-1-(2-chlorobenzyl)uracil) | HepG2 (Liver) | 38.35 | [2] |

| Pyridopyrimidine-6-carbonitriles | HepG2 (Liver) | 32.42 | [2] |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | AKATA (Burkitt's lymphoma) | 2.3 | [3] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | AKATA (Burkitt's lymphoma) | 12 | [3] |

Table 1: Representative Cytotoxic Activities of Uracil Derivatives

Antiviral Potential: A Broad-Spectrum Approach

The structural analogy of uracil derivatives to natural nucleosides makes them prime candidates for antiviral drug development. They can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination or lethal mutagenesis.

Targeting Viral Enzymes

-

Reverse Transcriptase (RT) and Polymerases: Retroviruses like HIV and other viruses rely on reverse transcriptase or RNA/DNA polymerases for their replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. Several 5-substituted uracil derivatives have shown potent anti-HIV activity through this mechanism.[5]

-

Other Viral Enzymes: Other viral enzymes, such as proteases and integrases, also represent viable targets for uracil-based inhibitors.

Spectrum of Antiviral Activity

Derivatives of 5-substituted uracils have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including:

-

Human Immunodeficiency Virus (HIV): As mentioned, several derivatives act as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[5]

-

Herpesviruses: This family of DNA viruses includes herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV). Uracil derivatives have shown inhibitory effects against these viruses.[5]

-

SARS-CoV-2: Recent studies have explored the potential of N1,N3-disubstituted uracil derivatives as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[6]

Antimicrobial Activity: A New Frontier

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is a global health priority. Uracil derivatives have emerged as a promising class of compounds with the potential to address this challenge.

Antibacterial and Antifungal Efficacy

Studies have shown that certain 5-substituted and other uracil derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, a derivative of 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione displayed significant activity against Candida albicans and Aspergillus flavus.[7]

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.82 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Aspergillus flavus | 1.2 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Escherichia coli | 1.9 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Salmonella sp. | 1.5 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Pseudomonas sp. | 2.1 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 2.6 | [7] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Bacillus sp. | 2.1 | [7] |

Table 2: Antimicrobial Activity of a 5-Aminouracil Derivative

Experimental Protocols: A Guide to Biological Evaluation

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following section outlines key methodologies for assessing the biological activities of 5-(dimethylamino)uracil derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-(dimethylamino)uracil derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

-